molecular formula C18H22N2O3S B3967545 N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3967545
M. Wt: 346.4 g/mol
InChI Key: DCHACYWEMCSYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as BmPAA, is a peptide compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood. However, studies have shown that this compound can bind to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. This compound has also been shown to modulate ion channel activity and regulate neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. In neurons, this compound has been shown to regulate neurotransmitter release and synaptic plasticity. This compound has also been shown to modulate ion channel activity and regulate intracellular calcium levels.

Advantages and Limitations for Lab Experiments

N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments. It is stable and easy to synthesize using SPPS. This compound is also highly selective and can be used to target specific biological pathways. However, this compound has some limitations for lab experiments. It is expensive to synthesize and requires specialized equipment and expertise. This compound also has limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide research. One direction is to further investigate the mechanism of action of this compound and its role in regulating biological pathways. Another direction is to develop novel drugs based on this compound that can target specific biological pathways. Additionally, this compound can be studied for its potential applications in other fields, such as immunology and infectious diseases.

Scientific Research Applications

N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been studied for its potential applications in various fields, including drug discovery, cancer therapy, and neuroscience. In drug discovery, this compound has been used as a lead compound to develop novel drugs that target specific biological pathways. In cancer therapy, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, this compound has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

N-benzyl-N-methyl-2-(N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15(18(21)19(2)14-16-10-6-4-7-11-16)20(24(3,22)23)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHACYWEMCSYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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